1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

Medicinal Chemistry Drug Design Pharmacokinetics

Sourcing Note: Direct tetrazole attachment yields a rigid cyclohexane-carboxylic acid core (LogP 0.58-0.86; pKa 3.48), a defined bioisostere for metabolically stable analog synthesis. Avoid methylene-bridged analogs (CAS 1189749-68-5) which alter key physicochemical properties. Verify ≥95% purity to ensure assay reproducibility.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
CAS No. 1206122-86-2
Cat. No. B1388433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
CAS1206122-86-2
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)N2C=NN=N2
InChIInChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14)
InChIKeySRMRVJLGPHYGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2): Procurement-Grade Overview and In-Class Comparison


1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2) is a hybrid molecule consisting of a cyclohexane core, a carboxylic acid moiety, and a tetrazole ring. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol . As a carboxylic acid, it exhibits acidic properties (pKa ~3.48) [1] and is commonly supplied as a white crystalline powder with a purity specification of ≥95% . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, primarily due to the tetrazole ring's role as a metabolically stable bioisostere for the carboxylic acid group .

Why Generic 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid Substitutes Fail in Critical R&D Workflows


Direct substitution of 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2) with structurally similar compounds, such as [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid (CAS 1189749-68-5), is not feasible for most critical R&D applications. Even small changes in the spacer group between the cyclohexane ring and the carboxylic acid can drastically alter key physicochemical properties, including logP, pKa, and molecular geometry . For instance, the target compound's direct attachment of the tetrazole to the cyclohexane ring at the 1-position yields a specific spatial arrangement and electronic profile that is essential for its intended bioisosteric function, which is absent in the methylene-bridged analog . The following sections provide quantitative evidence for these critical differences, which directly impact assay reproducibility, metabolic stability, and synthetic utility.

Quantitative Differentiation Guide for Procuring 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2)


Metabolic Stability Advantage of Tetrazole Bioisostere vs. Carboxylic Acid Analog

The tetrazole moiety in the target compound confers a significant advantage in metabolic stability compared to its carboxylic acid analog, cyclohexanecarboxylic acid. As a well-established bioisostere, the tetrazole ring provides a similar hydrogen-bonding environment and pKa (~4.5-4.9) but is resistant to common metabolic pathways like glucuronidation and beta-oxidation, which often degrade carboxylic acids [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Quantified Lipophilicity (LogP) Differentiation from a Direct Analog

The target compound has a measured or calculated LogP of 0.58 [1] to 0.86 [2]. In contrast, its methylene-bridged analog, [1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid (CAS 1189749-68-5), is predicted to have a significantly different LogP value due to the insertion of a methylene group, which increases molecular flexibility and hydrophobic surface area .

Physicochemical Properties ADME Bioisosterism

Acidity (pKa) as a Differentiating Parameter in Binding Interactions

The target compound's calculated pKa is 3.48 [1]. This value is crucial for its interaction with biological targets at physiological pH (7.4), where it will be predominantly ionized. This ionization state is essential for mimicking the carboxylate anion of natural substrates or ligands in enzyme active sites or receptor binding pockets [2].

Medicinal Chemistry Bioisosterism Target Binding

Synthetic Utility: A Chiral Building Block for Diverse Analog Synthesis

The target compound serves as a versatile precursor for synthesizing chiral α-(tetrazol-1-yl)-substituted carboxylic acid derivatives [1]. This is a critical differentiating factor from simple cyclohexanecarboxylic acid, which lacks the tetrazole handle for further functionalization or bioisosteric replacement.

Organic Synthesis Medicinal Chemistry Chiral Pool

Safety and Handling Profile: A Differentiator in Procurement Logistics

According to ECHA, the compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335) [1]. It is not classified as hazardous for transport . This differs from many other tetrazole derivatives, which may have additional hazards such as acute toxicity or environmental risks [2].

Safety Procurement Handling

Optimal Application Scenarios for 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2)


Metabolically Stable Scaffold for Lead Optimization

In medicinal chemistry programs targeting intracellular enzymes or receptors, the tetrazole moiety provides a carboxylic acid bioisostere that is resistant to common metabolic pathways [1]. This compound serves as an ideal core for building libraries of metabolically stable analogs, as supported by its established role in synthesizing chiral tetrazole derivatives [2].

Chiral Pool Synthesis of Diverse Analogs

This compound is a key starting material for creating chiral α-(tetrazol-1-yl)-substituted carboxylic acids, a class of compounds with potential in drug discovery [2]. Its rigid cyclohexane ring provides a defined spatial orientation for the carboxylic acid and tetrazole groups, enabling the creation of diverse, stereochemically defined analogs [2].

Specialty Intermediate for Tetrazole-Containing Drug Candidates

The compound is a valuable intermediate for incorporating a tetrazole group into more complex molecules. The tetrazole ring's unique electronic and steric properties make it a desirable fragment in drug candidates targeting enzymes or receptors [1]. This compound's specific substitution pattern (tetrazole directly on the cyclohexane ring) is essential for this application and cannot be easily replicated with simpler building blocks .

Research in Bioisosterism and ADME Property Modulation

The compound is an excellent tool for studying the effects of carboxylic acid bioisosterism on ADME properties. Its quantifiable LogP (0.58-0.86) [3] and pKa (3.48) [4] provide a well-defined baseline for comparing the impact of the tetrazole replacement on permeability, solubility, and target binding, as compared to its carboxylic acid analog [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.